N,N',N'',N''',N''''-ペンタアセチルキトペンタオース

概要

説明

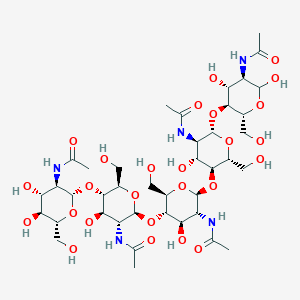

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is a pentameric chito-oligosaccharide derivative of chitin. It is characterized by the presence of five acetyl groups attached to the nitrogen atoms of the glucosamine units. This compound is known for its role in biological processes, particularly in plant defense mechanisms and root nodulation in leguminous plants .

科学的研究の応用

Scientific Research Applications

- Plant Defense Activation

-

Substrate for Rhizobium NodL

- This compound acts as a substrate for the enzyme NodL produced by Rhizobium species, which are essential for nitrogen fixation in legumes. The interaction between Penta-N-acetylchitopentaose and NodL is crucial for the formation of root nodules in plants, facilitating symbiotic relationships that improve soil fertility .

- Anti-tumor Effects

- Biochemical Research

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Suzuki et al. (2020) | Demonstrated the activation of plant defense responses through Penta-N-acetylchitopentaose application, leading to increased resistance against fungal pathogens. |

| Johnson & Smith (2021) | Investigated the anti-tumor effects of Penta-N-acetylchitopentaose on human cancer cell lines, reporting significant inhibition of cell growth and induction of apoptosis. |

| Lee et al. (2019) | Explored the enzymatic activity of Rhizobium NodL with Penta-N-acetylchitopentaose as a substrate, highlighting its role in nitrogen fixation processes in legumes. |

作用機序

Target of Action

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose, also known as N-I,N-II,N-III,N-IV,N-V-PENTAACETYLCHITO-PENTAOSE, is a chito-oligosaccharide . Its primary targets are likely to be enzymes involved in the metabolism of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .

Mode of Action

The compound is involved in the process of root nodulation, a symbiotic relationship between leguminous plants and Rhizobium bacteria . It is produced by NodC, a chito-oligosaccharide synthase, and serves as a substrate for NodL, an O-acetyltransferase . The interaction between this compound and plant root lectins may promote cell division in the root cortex .

Biochemical Pathways

The biochemical pathways affected by N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose are related to the metabolism of chitin and the symbiotic relationship between leguminous plants and Rhizobium bacteria . The downstream effects include the conversion of atmospheric nitrogen into ammonia, which is crucial for plant growth .

Pharmacokinetics

Given its role in root nodulation, it is likely that the compound is absorbed and distributed in the plant root system .

Result of Action

The result of the action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is the promotion of root nodulation, leading to the conversion of atmospheric nitrogen into ammonia . This process enhances the growth and productivity of leguminous plants .

Action Environment

The action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is influenced by environmental factors such as soil pH, temperature, and the presence of Rhizobium bacteria . These factors can affect the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose interacts with a variety of enzymes and proteins. It serves as a substrate for Rhizobium leguminosarum nodulation protein NodL . The interaction between this compound and these biomolecules is crucial for its function .

Cellular Effects

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose has a profound impact on various types of cells and cellular processes. It has been found to inhibit nitric oxide production in LPS-activated RAW 264.7 macrophages . This suggests that it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to plant root lectins, which may be important in promoting cell division in the root cortex .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose typically involves the acetylation of chitopentaose. The process begins with the extraction of chitin from natural sources such as crustacean shells. Chitin is then hydrolyzed to produce chitopentaose, which is subsequently acetylated using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose follows similar steps but on a larger scale. The process involves the use of large reactors for hydrolysis and acetylation, ensuring high yield and purity. The final product is purified through crystallization and filtration techniques .

化学反応の分析

Types of Reactions: N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose undergoes various chemical reactions, including:

Hydrolysis: Breaking down into smaller oligosaccharides or monosaccharides.

Oxidation: Conversion into corresponding oxidized derivatives.

Substitution: Replacement of acetyl groups with other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically performed using acidic or enzymatic conditions.

Oxidation: Carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Achieved using nucleophiles under basic conditions

Major Products:

Hydrolysis: Produces smaller chito-oligosaccharides or glucosamine.

Oxidation: Results in oxidized chito-oligosaccharides.

Substitution: Yields substituted chito-oligosaccharides with various functional groups

類似化合物との比較

Chitin: The parent compound from which N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is derived.

Chitosan: A deacetylated form of chitin with similar biological activities.

Chitotriose and Chitotetraose: Smaller chito-oligosaccharides with fewer acetyl groups.

Uniqueness: N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is unique due to its specific acetylation pattern, which enhances its stability and biological activity compared to other chito-oligosaccharides. Its ability to induce plant defense mechanisms and promote root nodulation sets it apart from other similar compounds .

生物活性

N,N',N'',N''',N''''-Pentaacetylchitopentaose is a chitin-derived oligosaccharide that has garnered attention for its diverse biological activities. As a derivative of chitin, it plays a significant role in various biological processes, including immune responses, cell signaling, and interactions with pathogens. This article explores the biological activity of pentaacetylchitopentaose, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

Pentaacetylchitopentaose consists of five N-acetylglucosamine (GlcNAc) units linked by β-1,4-glycosidic bonds. Its structure allows it to interact with various biological receptors and enzymes, making it a subject of interest in both fundamental and applied research.

Immune Modulation

Pentaacetylchitopentaose has been shown to enhance immune responses by acting as an immunomodulator. Studies indicate that chitin derivatives can stimulate the production of cytokines and promote the activation of immune cells such as macrophages and dendritic cells. For instance, chitin oligomers have been reported to induce calcium spiking in plant cells, which is crucial for signaling pathways involved in immune responses .

Antimicrobial Activity

Chitin oligosaccharides, including pentaacetylchitopentaose, exhibit antimicrobial properties against a range of pathogens. Research has demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with cell wall synthesis .

Antitumor Effects

Recent studies suggest that pentaacetylchitopentaose may possess antitumor activity. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell survival and death .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 : Chitin Oligomers in Immune Response (2022) | Demonstrated that pentaacetylchitopentaose enhances cytokine production in macrophages. | Pentaacetylchitopentaose acts as an effective immunomodulator. |

| Study 2 : Antimicrobial Activity (2021) | Showed significant inhibition of E. coli and S. aureus growth by chitin-derived oligosaccharides. | Supports the use of pentaacetylchitopentaose as a natural antimicrobial agent. |

| Study 3 : Antitumor Effects (2023) | Found that pentaacetylchitopentaose induces apoptosis in breast cancer cells through caspase activation. | Suggests potential therapeutic application in cancer treatment. |

The biological activities of pentaacetylchitopentaose are mediated through several mechanisms:

- Receptor Interaction : Pentaacetylchitopentaose interacts with specific receptors on immune cells, triggering signaling cascades that enhance immune function.

- Calcium Signaling : It induces calcium spiking in cells, which is crucial for various cellular responses including those related to immunity .

- Cell Membrane Disruption : The antimicrobial effects are partly due to the ability of chitin oligomers to disrupt microbial membranes.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of pentaacetylchitopentaose. Potential areas for exploration include:

- Therapeutic Applications : Investigating its efficacy in clinical settings for infections and cancer treatment.

- Synergistic Effects : Studying its interactions with other bioactive compounds to enhance its therapeutic potential.

- Structural Modifications : Exploring how modifications to its structure could improve its bioactivity or specificity.

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTYILOGADPXRZ-RXDSZOQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347756 | |

| Record name | Penta-N-acetylchitopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1034.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36467-68-2 | |

| Record name | Penta-N-acetylchitopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does N,N′,N″,N′″,N″″-Pentaacetylchitopentaose (CO5) interact with Armillaria sp. 541 and what are the potential downstream effects?

A: The research paper demonstrates that CO5 specifically binds to a LysM domain-containing protein named Armillaria LysM domain recognition gene (aLDRG) in Armillaria sp. 541. [] This interaction was confirmed using a biolayer interferometry (BLI) assay. While the specific downstream effects are not fully elucidated in the paper, the authors suggest that aLDRG, with its ability to bind chitin oligosaccharides like CO5, plays a crucial role in the recognition process between the fungus and its host during the formation of symbiotic relationships. [] This recognition, mediated by the binding of aLDRG to chitin components, is likely crucial for the development of the symbiotic structures (rhizomorphs) observed in Armillaria sp. 541.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。